Fructose 1-phosphate

Description

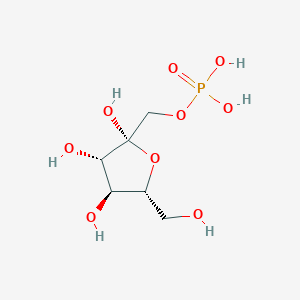

Structure

3D Structure

Properties

IUPAC Name |

[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14)/t3-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLLSNQJRLJIGT-UYFOZJQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891553 | |

| Record name | Fructose 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15978-08-2 | |

| Record name | Fructose 1-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15978-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fructose-1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015978082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Fructose, 1-(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fructose 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-fructose 1-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fructose 1-phosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J82727ADC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Role of Fructose 1-Phosphate in Cellular Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fructose 1-phosphate (F1P) is a pivotal intermediate in the metabolism of dietary fructose. Primarily generated in the liver, kidneys, and small intestine, F1P stands at a critical metabolic crossroads, influencing glycolysis, gluconeogenesis, and lipogenesis.[1][2] Unlike glucose metabolism, which is tightly regulated by feedback mechanisms, the pathway involving F1P can rapidly proceed, leading to significant downstream effects.[3][4] Dysregulation of F1P metabolism is central to the pathophysiology of hereditary fructose intolerance (HFI) and is increasingly implicated in the development of non-alcoholic fatty liver disease (NAFLD).[5][6][7][8][9] This document provides an in-depth examination of the synthesis, catabolism, and regulatory functions of F1P, presents relevant quantitative data, details key experimental protocols, and visualizes the associated metabolic pathways.

The Central Pathway: Fructolysis

Fructose metabolism, often termed "fructolysis," occurs predominantly in the liver due to the high expression of specific enzymes.[10][11] This pathway rapidly converts fructose into intermediates that can enter the central glycolytic and gluconeogenic pathways.[1][12]

Synthesis of this compound

Upon entering hepatocytes, fructose is swiftly phosphorylated at the one-position by the enzyme fructokinase , also known as ketohexokinase (KHK).[4][13][14]

-

Reaction: Fructose + ATP → this compound + ADP

Fructokinase has a high Vmax and is not subject to feedback inhibition, leading to the rapid conversion of intracellular fructose to F1P and a concurrent consumption of adenosine triphosphate (ATP).[1][4][15] This unregulated step can lead to a significant depletion of intracellular ATP.[15][16][17]

Catabolism of this compound

This compound is then cleaved by aldolase B into two triose-carbon intermediates:[13][18][19][20]

-

Reaction: this compound ⇌ Dihydroxyacetone Phosphate (DHAP) + Glyceraldehyde

DHAP can directly enter glycolysis or gluconeogenesis.[1] Glyceraldehyde requires phosphorylation by triose kinase to form glyceraldehyde 3-phosphate (G3P), another glycolytic intermediate.[1][10][15]

-

Reaction: Glyceraldehyde + ATP → Glyceraldehyde 3-Phosphate + ADP

Because this pathway bypasses the primary rate-limiting step of glycolysis catalyzed by phosphofructokinase-1 (PFK-1), the metabolism of fructose to triose phosphates is significantly more rapid than that of glucose.[4][8][9][16]

Regulatory Roles of this compound

Beyond being a simple metabolic intermediate, F1P functions as a critical signaling molecule, exerting allosteric control over several key enzymes.

-

Glucokinase (Hexokinase IV): In the liver, F1P promotes the release of glucokinase from its inhibitory binding partner, the glucokinase regulatory protein (GKRP), within the nucleus. This allows glucokinase to translocate to the cytosol and phosphorylate glucose, thereby stimulating glucose uptake and glycolysis.[15]

-

Pyruvate Kinase: F1P allosterically activates pyruvate kinase, the enzyme catalyzing the final step of glycolysis.[14] This contributes to the increased production of pyruvate and subsequently lactate following fructose ingestion.

-

Glycogen Phosphorylase: F1P acts as an allosteric inhibitor of hepatic glycogen phosphorylase, the enzyme responsible for glycogenolysis.[14][16] This inhibition impairs the breakdown of glycogen to release glucose.

-

AMP Deaminase: The rapid phosphorylation of fructose to F1P can deplete intracellular phosphate stores. This phosphate trapping activates AMP deaminase, which converts AMP to inosine monophosphate (IMP), ultimately leading to increased uric acid production.[5][14]

Pathophysiological Implications

The accumulation or rapid flux of F1P is central to several metabolic disorders.

Hereditary Fructose Intolerance (HFI)

HFI is an autosomal recessive disorder caused by mutations in the ALDOB gene, leading to a deficiency in aldolase B activity.[6][18][19][21][22] Ingestion of fructose by affected individuals leads to a massive accumulation of F1P in hepatocytes and renal tubular cells.[6][19][23]

The consequences of this metabolic block are severe:

-

Phosphate Sequestration: The buildup of F1P traps inorganic phosphate, leading to a depletion of the cellular phosphate pool.[13][16][22]

-

ATP Depletion: The lack of available phosphate impairs mitochondrial oxidative phosphorylation and ATP regeneration, causing a dramatic drop in cellular ATP levels.[5][16][24]

-

Inhibition of Glycogenolysis and Gluconeogenesis: Accumulated F1P inhibits glycogen phosphorylase, and the overall disruption of energy balance inhibits gluconeogenesis.[5][18][23] This leads to severe hypoglycemia following fructose intake.[16][18]

-

Hyperuricemia: ATP depletion leads to the degradation of adenine nucleotides, increasing uric acid production.[6][16][21]

-

Cellular Injury: The profound energy deficit can lead to hepatocyte and renal cell damage, resulting in liver and kidney dysfunction.[16][19]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. minams.edu.pk [minams.edu.pk]

- 3. Fructose and the liver: Exploring the biochemistry and health implications - Sugar Nutrition Resource Centre [sugarnutritionresource.org]

- 4. pharmacy180.com [pharmacy180.com]

- 5. mdpi.com [mdpi.com]

- 6. grokipedia.com [grokipedia.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Fructose and Non-Alcoholic Steatohepatitis [frontiersin.org]

- 9. Fructose and Non-Alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]

- 11. gssiweb.org [gssiweb.org]

- 12. Aldolase B - Wikipedia [en.wikipedia.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 16. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Higher Dietary Fructose Is Associated with Impaired Hepatic ATP Homeostasis in Obese Individuals with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fructose-1-Phosphate Aldolase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. ALDOB gene: MedlinePlus Genetics [medlineplus.gov]

- 20. ALDOB | Rupa Health [rupahealth.com]

- 21. wjgnet.com [wjgnet.com]

- 22. Hereditary Fructose Intolerance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Hereditary Fructose Intolerance Diagnosed in Adulthood [gutnliver.org]

- 24. rupress.org [rupress.org]

Fructose 1-Phosphate: A Pivotal Signaling Molecule in Metabolic Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose 1-phosphate (F1P) has emerged as a critical signaling molecule in the intricate network of metabolic regulation, extending its role beyond that of a mere metabolic intermediate. Predominantly generated in the liver from dietary fructose, F1P acts as a potent allosteric regulator and signaling molecule, orchestrating profound shifts in glucose and lipid metabolism. This technical guide provides a comprehensive overview of the multifaceted roles of F1P, detailing its interactions with key regulatory proteins, its influence on enzymatic activities, and its impact on transcriptional programs that govern metabolic homeostasis. Particular focus is placed on its well-established role in the regulation of glucokinase, its contribution to the activation of enzymes in glycolysis and glycogenesis, and its intricate relationship with the transcription factor ChREBP, which drives de novo lipogenesis. This document summarizes key quantitative data, provides detailed experimental protocols for studying F1P signaling, and presents visual diagrams of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this pivotal metabolic regulator.

Introduction

The rising consumption of fructose in the Western diet has been linked to a surge in metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), insulin resistance, and obesity.[1] While fructose has long been understood as a readily metabolizable energy source, recent research has illuminated the critical signaling functions of its primary hepatic metabolite, this compound (F1P).[2][3] Upon ingestion, fructose is rapidly taken up by the liver and phosphorylated by ketohexokinase (fructokinase) to F1P.[4] This rapid conversion, which bypasses the main rate-limiting step of glycolysis, leads to a significant accumulation of intracellular F1P, allowing it to function as a key signaling molecule.[4][5]

This guide will delve into the core mechanisms by which F1P exerts its regulatory effects, providing researchers and drug development professionals with a foundational understanding of its significance in metabolic health and disease.

Core Signaling Pathways Involving this compound

F1P's signaling functions are primarily mediated through its allosteric regulation of key metabolic enzymes and its influence on transcriptional regulators.

Regulation of Glucokinase Activity

One of the most well-characterized roles of F1P is its regulation of glucokinase (GK), the primary enzyme responsible for glucose phosphorylation in the liver.[6] In the fasting state, GK is sequestered in the nucleus in an inactive complex with the glucokinase regulatory protein (GKRP).[6] Fructose 6-phosphate (F6P), a glycolytic intermediate, promotes the binding of GKRP to GK, thus inhibiting its activity.[6] F1P acts as a potent antagonist to this inhibition. By binding to GKRP, F1P induces a conformational change that leads to the dissociation of the GK-GKRP complex.[6][7] This releases active GK into the cytoplasm, thereby stimulating glucose phosphorylation and subsequent glucose uptake and metabolism.[6] This mechanism positions F1P as a key signal of fructose availability that promotes hepatic glucose disposal.

Activation of Pyruvate Kinase

F1P can also allosterically activate liver pyruvate kinase (L-PK), a key regulatory enzyme in the glycolytic pathway.[8] Pyruvate kinase catalyzes the final, irreversible step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate. The activation of L-PK by F1P further enhances the glycolytic flux initiated by the activation of glucokinase, thereby promoting the conversion of glucose-derived carbons into pyruvate.[8]

Promotion of Glycogen Synthesis

F1P contributes to the replenishment of hepatic glycogen stores through multiple mechanisms. It promotes the activation of glycogen synthase, the key enzyme in glycogen synthesis, by increasing its affinity for its substrate, UDP-glucose.[9] Additionally, F1P can inhibit glycogen phosphorylase, the enzyme responsible for glycogen breakdown. This dual action of promoting synthesis and inhibiting degradation leads to a net increase in glycogen storage.[9]

Stimulation of De Novo Lipogenesis via ChREBP

A crucial aspect of F1P signaling is its role in promoting de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors.[1] F1P, along with other carbohydrate metabolites, activates the carbohydrate response element-binding protein (ChREBP), a master transcriptional regulator of glycolytic and lipogenic genes.[10][11] Activated ChREBP translocates to the nucleus and induces the expression of genes encoding key enzymes in glycolysis and lipogenesis, such as liver pyruvate kinase (L-PK), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS).[1][12] This transcriptional reprogramming shifts hepatic metabolism towards the synthesis and storage of triglycerides, a hallmark of fructose-induced metabolic dysfunction.

Quantitative Data on F1P Signaling

The following tables summarize key quantitative data from the literature regarding the interactions and effects of F1P.

Table 1: Kinetic Parameters of F1P Interaction with GKRP and Glucokinase

| Parameter | Value | Species | Conditions | Reference |

| GKRP-GCK Interaction | ||||

| Intrinsic Dissociation Constant (Kd) of GKRP for GCK (in the absence of F6P) | 32 µM | Human | In vitro | [7] |

| Intrinsic Dissociation Constant (Kd) of GKRP for GCK (in the presence of F6P) | 0.21 µM | Human | In vitro | [7] |

| Effect of F1P on GKRP-GCK Interaction | ||||

| F1P concentration to counteract GKRP inhibition | > 0.05 mM | Rat | In the presence of 0.05 mM F6P | [13] |

| Glucokinase Activity | ||||

| Increase in Glucokinase Activity by F1P | 20-30% | Rat | Pancreatic islets, in the presence of G6P and F6P | [14] |

Table 2: Intracellular Concentrations of F1P in Hepatocytes

| Condition | F1P Concentration | Species | Notes | Reference |

| Basal (glucose only) | Below detection limit (25 pmol/mg protein) | Rat | Isolated hepatocytes | [15] |

| After Fructose (0.05-1 mM) | Concentration-dependent increase | Rat | Isolated hepatocytes, transient increase | [15] |

| After Fructose (10 mM) | Up to 8.7 µmol/g of liver | Rat | Perfused liver, within 10 minutes | [5] |

| After Fructose (200 mg/kg) | 4.9 mmol/L | Human | In vivo, within 3 minutes | [2] |

| Basal | 20 nmol/g liver | Rat | In vivo | [13] |

| After Sorbitol Infusion | 70 nmol/g liver | Rat | In vivo | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study F1P signaling.

Measurement of Intracellular this compound

Objective: To quantify the intracellular concentration of F1P in hepatocytes following fructose treatment.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is a sensitive and specific method for quantifying sugar phosphates.[16][17]

-

Cell Culture and Treatment:

-

Culture primary hepatocytes or a suitable liver cell line (e.g., HepG2) to confluence.

-

Incubate the cells with varying concentrations of fructose (e.g., 0, 1, 5, 10 mM) for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

LC-MS Analysis:

-

Separate the sugar phosphates using a suitable chromatography column (e.g., a Phenomenex Luna NH2 column).[16]

-

Use a mobile phase gradient, for example, 5 mM triethylamine acetate buffer/acetonitrile (80:20) v/v in a linear pH gradient.[16]

-

Detect and quantify F1P using a mass spectrometer in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the F1P anion (m/z = 259).[16]

-

Generate a standard curve using known concentrations of F1P to quantify the absolute concentration in the samples.

-

Glucokinase Activity Assay

Objective: To measure the activity of glucokinase in the presence and absence of F1P and GKRP.

Methodology: A coupled-enzyme spectrophotometric or fluorometric assay is commonly used.[18][19]

-

Principle: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm or fluorescence (Ex/Em = 535/587 nm).[18][19]

-

Reagents:

-

Assay Buffer (e.g., 75 mM Tris-HCl, pH 9.0)

-

Magnesium Chloride (MgCl₂)

-

ATP

-

Glucose

-

NADP+

-

G6PDH

-

Purified Glucokinase

-

Purified Glucokinase Regulatory Protein (GKRP)

-

This compound (F1P)

-

Fructose 6-Phosphate (F6P)

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, MgCl₂, ATP, glucose, NADP+, and G6PDH.

-

In separate wells of a microplate, add purified glucokinase.

-

To test the effect of GKRP, add a pre-determined concentration of GKRP and F6P to the wells.

-

To test the effect of F1P, add varying concentrations of F1P to the wells containing GK, GKRP, and F6P.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Immediately measure the change in absorbance at 340 nm or fluorescence over time using a microplate reader.

-

Calculate the rate of the reaction (Vmax) from the linear portion of the curve.

-

De Novo Lipogenesis Assay

Objective: To measure the rate of de novo lipogenesis in hepatocytes in response to fructose treatment.

Methodology: The incorporation of stable isotope-labeled precursors into newly synthesized fatty acids is a gold-standard method.[12]

-

Principle: Cells are incubated with a labeled substrate, such as ¹³C-fructose or ¹³C-acetate. The labeled carbons are incorporated into acetyl-CoA and subsequently into newly synthesized fatty acids. The enrichment of the label in the fatty acid pool is measured by mass spectrometry.[12]

-

Procedure:

-

Culture hepatocytes and treat with unlabeled fructose as a control or ¹³C-labeled fructose. Alternatively, provide a general carbon source and trace with ¹³C-acetate.

-

After the incubation period, harvest the cells and extract total lipids using a method like the Folch extraction.

-

Saponify the lipid extract to release fatty acids.

-

Derivatize the fatty acids (e.g., to fatty acid methyl esters) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Analyze the samples by GC-MS to determine the isotopic enrichment in specific fatty acids (e.g., palmitate).

-

Calculate the fractional contribution of de novo lipogenesis to the total fatty acid pool based on the isotopic enrichment.

-

Conclusion and Future Directions

This compound is a potent signaling molecule that plays a central role in hepatic metabolic regulation. Its ability to relieve the inhibition of glucokinase, activate key glycolytic and glycogenic enzymes, and stimulate de novo lipogenesis through ChREBP activation underscores its importance in orchestrating the metabolic response to fructose ingestion. The accumulation of F1P serves as a powerful signal of carbohydrate abundance, driving the liver to store energy in the form of glycogen and triglycerides.

While significant progress has been made in elucidating the signaling roles of F1P, several areas warrant further investigation. The precise molecular mechanisms by which F1P modulates the activity of various enzymes and transcription factors, beyond the well-studied GKRP interaction, require deeper exploration. Furthermore, understanding the interplay between F1P signaling and other metabolic pathways, such as insulin signaling and inflammatory responses, is crucial for a complete picture of its physiological and pathophysiological roles.

For drug development professionals, the F1P signaling pathway presents a promising target for therapeutic intervention in metabolic diseases. Inhibitors of ketohexokinase, the enzyme that produces F1P, are already in clinical development for the treatment of NAFLD and other metabolic disorders. A thorough understanding of the downstream effects of F1P is essential for the development of novel therapeutic strategies that can selectively modulate its signaling functions to restore metabolic homeostasis. This in-depth guide provides a solid foundation for researchers and clinicians working to unravel the complexities of fructose metabolism and its impact on human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Changes of liver metabolite concentrations in adults with disorders of fructose metabolism after intravenous fructose by 31P magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fructose-1,6-bisphosphate-activated pyruvate kinase from Escherichia coli. Nature of bonds involved in the allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The cause of hepatic accumulation of this compound on fructose loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The regulatory protein of liver glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Basis of Carbohydrate-Mediated Inhibition of Human Glucokinase by the Glucokinase Regulatory Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyruvate kinase - Wikipedia [en.wikipedia.org]

- 9. Effect of this compound on the activation of liver glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caloriecontrol.org [caloriecontrol.org]

- 11. ChREBP regulates fructose-induced glucose production independently of insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of glucokinase by a fructose-1-phosphate-sensitive protein in pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound and the regulation of glucokinase activity in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. abcam.cn [abcam.cn]

An In-depth Technical Guide to the Discovery and History of Fructose 1-Phosphate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructose 1-phosphate (F1P) is a key metabolite in the hepatic metabolism of fructose. Its discovery and the elucidation of its metabolic pathway were pivotal in understanding fructose utilization and the pathophysiology of related metabolic disorders. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing the seminal experiments, the enzymes involved, and the analytical techniques that enabled these breakthroughs.

The Discovery and Elucidation of the this compound Pathway

The initial understanding of fructose metabolism was built upon the broader knowledge of glycolysis. While fructose 1,6-bisphosphate was identified as a key glycolytic intermediate in the early 20th century, the specific pathway for fructose metabolism in the liver remained unclear.

In the early 1950s, the central role of this compound was uncovered through the work of several key researchers. In 1952, F. Leuthardt and E. Testa published their work on the metabolism of this compound in the liver[1]. This was followed by a landmark paper in 1953 by H.G. Hers and T. Kusaka, which detailed the metabolism of this compound in the liver, solidifying its role as the primary intermediate in hepatic fructose catabolism[2][3].

These researchers demonstrated that fructose is first phosphorylated to this compound by a specific enzyme, later identified as fructokinase (or ketohexokinase). This is in contrast to the phosphorylation of glucose, which primarily yields glucose 6-phosphate. Subsequently, they showed that this compound is cleaved by aldolase B into two triose-carbon intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde[2][3][4]. These intermediates then enter the glycolytic or gluconeogenic pathways.

The discovery of this pathway was crucial for understanding why fructose is metabolized almost exclusively in the liver, as fructokinase and aldolase B are highly expressed in this organ[1][4][5].

Key Enzymes in this compound Metabolism

The metabolism of this compound is primarily governed by two key enzymes: fructokinase and aldolase B.

Fructokinase (Ketohexokinase)

Fructokinase (EC 2.7.1.4) is the first enzyme in the hepatic metabolism of fructose, catalyzing the ATP-dependent phosphorylation of fructose at the C1 position to form this compound[6]. A key characteristic of fructokinase is its high Vmax, which allows for the rapid phosphorylation of fructose as it enters the hepatocyte[4][5]. This rapid phosphorylation effectively traps fructose within the liver cells.

Aldolase B

Aldolase B (fructose-bisphosphate aldolase B, EC 4.1.2.13) is a class I aldolase that plays a dual role in carbohydrate metabolism. It catalyzes the reversible cleavage of fructose 1,6-bisphosphate into DHAP and glyceraldehyde 3-phosphate in the glycolytic pathway[7]. Crucially, for fructose metabolism, it also catalyzes the cleavage of this compound into DHAP and glyceraldehyde[4][7][8]. Aldolase B exhibits a similar catalytic efficiency for both fructose 1,6-bisphosphate and this compound[9].

The Role of this compound in Metabolic Diseases

The historical understanding of this compound is deeply intertwined with the discovery of two inherited metabolic disorders:

-

Essential Fructosuria: This is a benign, asymptomatic condition characterized by the incomplete metabolism of fructose in the liver, leading to its excretion in the urine. It is caused by a deficiency of fructokinase.

-

Hereditary Fructose Intolerance (HFI): This is a more severe, autosomal recessive disorder caused by a deficiency of aldolase B[10]. In individuals with HFI, the ingestion of fructose leads to the accumulation of this compound in the liver, kidney, and small intestine[4][10]. This accumulation is toxic and leads to a cascade of metabolic disturbances, including hypoglycemia, lactic acidosis, and depletion of intracellular phosphate and ATP[4].

Quantitative Data

The following tables summarize key quantitative data from studies on this compound metabolism and the associated enzymes.

| Parameter | Value | Organism/Tissue | Reference |

| Fructokinase | |||

| Km for Fructose | ~0.5 mM | Beef Liver | [11] |

| Aldolase B | |||

| Km for this compound | 1.0 - 2.2 mM | Human Liver | [12] |

| Vmax (this compound) | 2.4 - 10.0 nmol/min/mg protein | Human Liver | [12] |

| Metabolite Levels | |||

| This compound (post-fructose) | Up to 8.7 µmol/g of liver (within 10 min) | Rat Liver | [13] |

| ATP (post-fructose) | Decrease to 23% of initial (within 10 min) | Rat Liver | [13] |

| Inorganic Phosphate (Pi) | Decrease from 4.2 to 1.7 µmol/g | Rat Liver | [13] |

Table 1: Kinetic Parameters and Metabolite Concentrations.

Experimental Protocols

The discovery and characterization of this compound and its metabolic pathway were made possible by the development of various biochemical techniques.

Historical Method for Identification of this compound (circa 1950s)

This protocol is a generalized representation of the methods likely used in the mid-20th century for the initial identification of this compound.

Objective: To isolate and identify this compound from liver tissue after fructose administration.

Methodology:

-

Tissue Homogenization: Liver tissue from an animal model (e.g., rat) administered with fructose is rapidly excised and homogenized in a cold solution of trichloroacetic acid (TCA) to precipitate proteins and halt enzymatic activity.

-

Extraction: The homogenate is centrifuged, and the supernatant containing the acid-soluble metabolites (including sugar phosphates) is collected.

-

Neutralization: The acidic extract is neutralized with a suitable base (e.g., potassium hydroxide).

-

Separation of Sugar Phosphates:

-

Barium Precipitation: Barium salts are added to the neutralized extract to precipitate the sugar phosphates. Different sugar phosphates can be fractionally precipitated by adjusting the ethanol concentration.

-

Ion-Exchange Chromatography: The mixture of sugar phosphates is applied to an anion-exchange column. A gradient of an eluting salt (e.g., formic acid or sodium chloride) is used to separate the different phosphorylated sugars based on their charge[14].

-

-

Identification:

-

Paper Chromatography: The collected fractions from ion-exchange chromatography are spotted on chromatography paper and developed with a specific solvent system. The position of the unknown spot is compared with that of a synthesized this compound standard[15].

-

Chemical Analysis: The isolated compound is subjected to acid hydrolysis to cleave the phosphate group. The resulting sugar is then identified as fructose using colorimetric reactions (e.g., the resorcinol method)[16]. The presence of inorganic phosphate is also confirmed.

-

Enzymatic Assay for Aldolase B Activity

This protocol describes a spectrophotometric method to determine the activity of aldolase B by measuring its cleavage of this compound.

Objective: To quantify the enzymatic activity of aldolase B in a tissue extract.

Principle: The cleavage of this compound by aldolase B produces dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The DHAP is then converted to glycerol-3-phosphate by the enzyme glycerol-3-phosphate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the aldolase B activity.

Methodology:

-

Sample Preparation: A tissue homogenate (e.g., from a liver biopsy) is prepared in a suitable buffer and centrifuged to obtain a clear supernatant containing the cytosolic enzymes.

-

Reaction Mixture: A reaction mixture is prepared in a cuvette containing:

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

NADH

-

Glycerol-3-phosphate dehydrogenase (auxiliary enzyme)

-

Tissue extract (source of aldolase B)

-

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, this compound.

-

Spectrophotometric Measurement: The absorbance at 340 nm is monitored over time. The rate of decrease in absorbance is used to calculate the enzyme activity.

Enzymatic Assay for Fructokinase Activity

This protocol describes a coupled spectrophotometric assay for measuring fructokinase activity.

Objective: To quantify the enzymatic activity of fructokinase in a tissue extract.

Principle: Fructokinase catalyzes the phosphorylation of fructose to this compound, consuming ATP and producing ADP. The ADP produced is then used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The rate of NADH oxidation, measured as a decrease in absorbance at 340 nm, is proportional to the fructokinase activity.

Methodology:

-

Sample Preparation: A tissue extract is prepared as described for the aldolase B assay.

-

Reaction Mixture: A reaction mixture is prepared containing:

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

ATP

-

Phosphoenolpyruvate

-

NADH

-

Pyruvate kinase (auxiliary enzyme)

-

Lactate dehydrogenase (auxiliary enzyme)

-

Tissue extract (source of fructokinase)

-

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, fructose.

-

Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time to determine the fructokinase activity.

Visualizations

Metabolic Pathway of Fructose in the Liver

Caption: Hepatic Fructose Metabolism Pathway.

Experimental Workflow for the Discovery of this compound

Caption: Historical Experimental Workflow.

Timeline of Key Discoveries

Caption: Key Discoveries Timeline.

References

- 1. [On metabolism of fructose-1-phosphate in liver] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactome | Fructose metabolism [reactome.org]

- 3. [The metabolism of fructose-1-phosphate in the liver] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Fructokinase A acts as a protein kinase to promote nucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Research [bu.edu]

- 10. Fructose-1-Phosphate Aldolase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. chem.tamu.edu [chem.tamu.edu]

- 12. researchgate.net [researchgate.net]

- 13. The cause of hepatic accumulation of this compound on fructose loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. SEPARATION OF SUGAR PHOSPHATES AND SUGAR NUCLEOTIDES BY THIN-LAYER CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Fructose 1-Phosphate Pathway in Hepatic Cells: A Technical Guide for Researchers

Executive Summary

Fructose consumption has markedly increased in the modern diet, primarily from sucrose and high-fructose corn syrup. Unlike glucose, fructose is predominantly metabolized in the liver via the fructose 1-phosphate (or fructolysis) pathway. This pathway's rapid, unregulated nature has significant implications for hepatic metabolism, including ATP depletion, uric acid production, and the provision of substrates for de novo lipogenesis (DNL). Understanding the intricacies of this pathway is critical for research into metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), insulin resistance, and obesity. This technical guide provides an in-depth overview of the core mechanisms, quantitative data, experimental protocols, and associated signaling pathways of hepatic fructose metabolism.

The Core this compound Pathway

The metabolism of fructose in hepatocytes is a three-step process that bypasses the primary rate-limiting step of glycolysis, phosphofructokinase-1 (PFK-1). This allows for a rapid and largely unregulated influx of carbon into downstream metabolic pathways.[1][2]

-

Phosphorylation: Fructose is first phosphorylated by fructokinase (also known as ketohexokinase, KHK) to this compound (F1P). This reaction consumes one molecule of ATP and effectively traps fructose within the hepatocyte.[3]

-

Cleavage: Aldolase B then cleaves this compound into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde .[4]

-

Triose Phosphate Metabolism: DHAP can directly enter the glycolytic or gluconeogenic pathways. Glyceraldehyde is phosphorylated by triose kinase to glyceraldehyde 3-phosphate (G3P) , which also enters glycolysis or gluconeogenesis.[5]

The net result is the conversion of one molecule of fructose into two molecules of triose phosphate, which can then be utilized for glycolysis, gluconeogenesis, or lipid synthesis.

Quantitative Data

The following tables summarize key quantitative data related to the this compound pathway in human hepatic cells.

Table 1: Kinetic Parameters of Key Enzymes in Human Liver

| Enzyme | Substrate | K_m_ | V_max_ (nmol/min/mg protein) | Citation(s) |

| Fructokinase (KHK) | Fructose | ~0.5 mM | Not specified | [6] |

| Aldolase B | This compound | ~1.0-2.2 mM | 2.4-10.0 | [7] |

Table 2: Hepatic Metabolite Concentrations Following Fructose Administration

| Metabolite | Condition | Concentration | Citation(s) |

| This compound | Fasting | Below detection limit (25 pmol/mg protein) | [8] |

| This compound | After 200 mg/kg i.v. fructose (in healthy adults) | Peak of 4.9 mmol/L within 3 minutes | [9] |

| This compound | After 10 min perfusion with 10mM fructose (rat liver) | Up to 8.7 µmol/g of liver | [10] |

| ATP | After 200 mg/kg i.v. fructose (in healthy adults) | Decrease from 2.7 to 1.8 mmol/L | [9] |

| Inorganic Phosphate (Pi) | After 200 mg/kg i.v. fructose (in healthy adults) | Decrease from 1.4 to 0.3 mmol/L, followed by an overshoot to 2.7 mmol/L | [9] |

| ATP | After 10 min perfusion with 10mM fructose (rat liver) | Decrease to 23% of initial value | [10] |

| Inorganic Phosphate (Pi) | After 10 min perfusion with 10mM fructose (rat liver) | Decrease from 4.2 to 1.7 µmol/g | [10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Fructokinase Activity Assay

This protocol is adapted from luminescence-based methods for quantifying KHK activity in cell lysates or tissue homogenates.[11]

Principle: Fructokinase activity is measured by the amount of ATP consumed during the phosphorylation of fructose, which is quantified using a luciferase-based assay.

Materials:

-

Tissue or cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Fructose solution (e.g., 100 mM)

-

ATP solution (e.g., 10 mM)

-

Reaction buffer (containing MgCl_2_ and KCl)

-

Luciferase-based ATP detection reagent

-

Microplate reader with luminescence detection capabilities

-

Protein quantification assay kit (e.g., BCA)

Procedure:

-

Sample Preparation:

-

For tissues: Homogenize frozen liver tissue in ice-cold lysis buffer. Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet debris. Collect the supernatant.[11]

-

For cells: Lyse cultured hepatocytes in ice-cold lysis buffer. Sonicate briefly if necessary. Centrifuge to pellet debris and collect the supernatant.[11]

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.

-

Reaction Setup:

-

In a 96-well plate, add a defined amount of protein lysate (e.g., 10-50 µg) to each well.

-

Prepare a reaction mix containing reaction buffer, ATP, and fructose.

-

Initiate the reaction by adding the reaction mix to the wells containing the lysate.

-

Include control wells with no fructose to measure background ATP hydrolysis.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

ATP Measurement:

-

Stop the reaction and measure the remaining ATP by adding a luciferase-based ATP detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a microplate reader.

-

-

Calculation: Calculate the amount of ATP consumed by subtracting the luminescence of the fructose-containing wells from the control wells. Fructokinase activity is typically expressed as pmol of ATP consumed per minute per mg of protein.

Aldolase B Activity Assay

This protocol is a colorimetric assay for the determination of aldolase activity.[12]

Principle: Aldolase B cleaves this compound into DHAP and glyceraldehyde. The production of these trioses is coupled to a series of enzymatic reactions that result in the reduction of a colorless probe to a colored product, which can be measured spectrophotometrically.

Materials:

-

Tissue or cell lysate prepared as described for the fructokinase assay.

-

Aldolase Assay Buffer

-

This compound solution (substrate)

-

Aldolase Enzyme Mix (containing coupling enzymes)

-

Aldolase Developer (containing the colorimetric probe)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 450 nm

Procedure:

-

Sample Preparation: Prepare tissue or cell lysates as described previously and determine the protein concentration.

-

Reaction Setup:

-

Add a defined amount of sample (e.g., 1-50 µL of lysate) to wells of a 96-well plate. Adjust the volume to 50 µL with Aldolase Assay Buffer.

-

Prepare a Reaction Mix containing Aldolase Assay Buffer, Aldolase Enzyme Mix, and Aldolase Developer.

-

Prepare a Background Control Mix containing all components except the this compound substrate for each sample to be tested.

-

-

Initiation and Measurement:

-

Add 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Control Mix to the background control wells.

-

Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

-

-

Calculation:

-

Choose two time points in the linear phase of the reaction.

-

Subtract the change in absorbance of the background control from the change in absorbance of the sample.

-

Calculate aldolase activity based on a standard curve generated with a known amount of product (e.g., NADH). Activity is typically expressed as mU/mg of protein.

-

Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the quantification of F1P in hepatocytes.[13][14]

Principle: Liquid chromatography is used to separate F1P from other cellular metabolites, followed by tandem mass spectrometry for sensitive and specific quantification.

Materials:

-

Cultured hepatocytes

-

Ice-cold 80% methanol for quenching and extraction

-

LC-MS/MS system

-

This compound standard

Procedure:

-

Cell Culture and Treatment: Culture hepatocytes to the desired confluency and treat with fructose as required by the experimental design.

-

Metabolite Extraction:

-

Rapidly aspirate the culture medium.

-

Quench metabolism by adding ice-cold 80% methanol to the culture dish.

-

Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Centrifuge at high speed at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

-

Sample Preparation: Dry the metabolite extract using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Separate metabolites using a suitable chromatography column (e.g., HILIC).

-

Detect and quantify F1P using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Quantification: Generate a standard curve using a known concentration of F1P standard to quantify the amount of F1P in the samples. Normalize the results to the amount of protein or number of cells.

Stable Isotope Tracing of Fructose Metabolism

This protocol outlines a general workflow for using ¹³C-labeled fructose to trace its metabolic fate in hepatocytes.[15][16][17]

Principle: Cells are incubated with uniformly labeled [U-¹³C₆]-fructose. The incorporation of ¹³C into downstream metabolites is measured by mass spectrometry to determine the relative flux through different metabolic pathways.

Materials:

-

Cultured hepatocytes

-

Experimental medium containing [U-¹³C₆]-fructose

-

Metabolite extraction and sample preparation reagents as described for LC-MS/MS analysis

-

GC-MS or LC-MS/MS system

Procedure:

-

Isotope Labeling:

-

Wash cultured hepatocytes with pre-warmed PBS.

-

Replace the medium with the experimental medium containing [U-¹³C₆]-fructose.

-

Incubate for a predetermined time to allow for isotopic labeling of downstream metabolites.

-

-

Metabolite Extraction and Analysis:

-

Quench metabolism and extract metabolites as described previously.

-

Analyze the samples by GC-MS or LC-MS/MS to determine the mass isotopomer distribution of key metabolites (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids, fatty acids).

-

-

Data Analysis:

-

Correct the raw data for the natural abundance of ¹³C.

-

Use metabolic flux analysis software to calculate the relative or absolute fluxes through the metabolic pathways of interest.

-

Signaling Pathways and Logical Relationships

Fructose metabolism in the liver is intricately linked to key signaling pathways that regulate lipid and glucose homeostasis. The rapid influx of fructolytic intermediates activates transcription factors that promote de novo lipogenesis and can influence gluconeogenesis.

Activation of ChREBP and SREBP-1c

The triose phosphates generated from fructose metabolism are potent activators of Carbohydrate Response Element-Binding Protein (ChREBP) and can indirectly lead to the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) .[18][19]

-

ChREBP Activation: Fructose metabolites, such as xylulose-5-phosphate (derived from the pentose phosphate pathway which can be fed by fructolysis intermediates), activate protein phosphatase 2A (PP2A), which dephosphorylates and activates ChREBP. Activated ChREBP translocates to the nucleus and induces the expression of genes involved in glycolysis, fructolysis, and de novo lipogenesis, including L-PK, ACC, and FAS.[18][20][21]

-

SREBP-1c Activation: Fructose consumption can lead to hyperinsulinemia in the long term, a potent activator of SREBP-1c. Additionally, some studies suggest that fructose metabolites may directly or indirectly promote the processing and activation of SREBP-1c, further enhancing the lipogenic program.[22][23]

References

- 1. jackwestin.com [jackwestin.com]

- 2. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Fructose and the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldolase B - Wikipedia [en.wikipedia.org]

- 5. Exogenous Exposure to Dihydroxyacetone Mimics High Fructose Induced Oxidative Stress and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. A radioisotopic method for fructose-1-phosphate aldolase assay that facilitates diagnosis of hereditary fructose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and the regulation of glucokinase activity in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The cause of hepatic accumulation of this compound on fructose loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. researchgate.net [researchgate.net]

- 14. Fructose 1,6-bisphosphate Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Isotopic tracing with carbon-13 in primary hepatocytes [protocols.io]

- 18. mdpi.com [mdpi.com]

- 19. Lipogenic transcription factor ChREBP mediates fructose-induced metabolic adaptations to prevent hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. JCI - ChREBP regulates fructose-induced glucose production independently of insulin signaling [jci.org]

- 21. DSpace [repository.escholarship.umassmed.edu]

- 22. Fructose and the Liver | MDPI [mdpi.com]

- 23. dergipark.org.tr [dergipark.org.tr]

The Role of Fructose 1-Phosphate in Non-Alcoholic Fatty Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-alcoholic fatty liver disease (NAFLD) has emerged as a major global health concern, paralleling the epidemics of obesity and metabolic syndrome. A growing body of evidence implicates dietary fructose as a key contributor to the pathogenesis of NAFLD. The unrestricted hepatic metabolism of fructose, initiated by its phosphorylation to fructose 1-phosphate (F1P), triggers a cascade of metabolic derangements that promote hepatic steatosis, inflammation, and fibrosis. This technical guide provides an in-depth examination of the central role of F1P in NAFLD, detailing the underlying signaling pathways, summarizing key experimental findings, and outlining relevant research methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for NAFLD.

Introduction: The Fructose-NAFLD Nexus

NAFLD encompasses a spectrum of liver conditions, ranging from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. While the etiology of NAFLD is multifactorial, dietary habits, particularly the consumption of sugar-sweetened beverages and processed foods rich in fructose, have been identified as significant risk factors.[1][2][3][4] Unlike glucose, whose metabolism is tightly regulated, fructose is rapidly taken up by the liver and phosphorylated by fructokinase (KHK) to F1P.[1][3][5] This initial step bypasses the major rate-limiting step of glycolysis, leading to a rapid depletion of intracellular ATP and an accumulation of F1P, a key metabolic intermediate that orchestrates the downstream pathological effects.[2][6]

Fructose Metabolism and the Pivotal Role of this compound

The hepatic metabolism of fructose is a rapid and unregulated process that provides substrates for de novo lipogenesis (DNL), gluconeogenesis, and glycogen synthesis.[4][7]

2.1. The Fructolytic Pathway:

Fructose enters hepatocytes primarily through the glucose transporter 2 (GLUT2).[1][4] Once inside the cell, it is immediately phosphorylated by KHK to F1P.[1][5][7] Aldolase B then cleaves F1P into two triose-phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[2][8][9] DHAP can directly enter the glycolytic or gluconeogenic pathways, while glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate by triose kinase.[2][8] These three-carbon intermediates serve as the primary precursors for the synthesis of fatty acids and triglycerides.

2.2. This compound: A Key Signaling Molecule:

Beyond its role as a metabolic substrate, F1P also functions as a critical signaling molecule that activates key transcription factors involved in lipogenesis. F1P and its downstream metabolites can activate carbohydrate-responsive element-binding protein (ChREBP) and sterol regulatory element-binding protein 1c (SREBP-1c), master regulators of lipogenic gene expression.[1][7][10] This leads to the upregulation of enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), driving the synthesis of fatty acids and their subsequent esterification into triglycerides, resulting in hepatic steatosis.[6][8]

Key Signaling Pathways in F1P-Mediated NAFLD Pathogenesis

The accumulation of F1P in hepatocytes initiates a complex network of signaling events that contribute to the various facets of NAFLD, including steatosis, inflammation, and oxidative stress.

3.1. De Novo Lipogenesis (DNL):

As described above, F1P and its metabolites directly activate ChREBP and SREBP-1c, leading to increased DNL.[1][7][10] This process is further exacerbated by the ATP depletion that occurs during the initial phosphorylation of fructose. The decrease in ATP levels activates AMP-activated protein kinase (AMPK), which, under normal conditions, would inhibit lipogenesis. However, in the context of high fructose intake, the potent activation of ChREBP and SREBP-1c overrides this inhibitory signal.[8]

3.2. Inflammation and Oxidative Stress:

The rapid metabolism of fructose and the subsequent ATP depletion lead to the accumulation of uric acid, a byproduct of AMP degradation.[2][3][11] Uric acid has been shown to induce mitochondrial oxidative stress, leading to the production of reactive oxygen species (ROS).[3][11] This oxidative stress can, in turn, activate inflammatory pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[12][13] Furthermore, fructose metabolism can induce endoplasmic reticulum (ER) stress, another potent trigger of inflammation and apoptosis in hepatocytes.[3]

Experimental Evidence: Quantitative Data Summary

A substantial body of research from both human and animal studies has provided quantitative evidence for the role of fructose and F1P in NAFLD.

Table 1: Human Clinical Trials on Fructose Restriction and KHK Inhibition in NAFLD

| Study (Reference) | Intervention | Duration | Key Findings |

| Schwarz et al., 2017[6][9][14][15][16] | Isocaloric fructose restriction in obese children | 9 days | - Median liver fat decreased from 7.2% to 3.8%- De novo lipogenesis decreased from 68% to 26% |

| Simons et al., 2021 (FRUITLESS trial)[17][18][19] | Fructose restriction in adults with NAFLD | 6 weeks | - Significant, though small, decrease in intrahepatic lipid content (-0.7% point difference vs. control) |

| Pfizer Phase 2a Trial (PF-06835919)[1][2][7][20][21] | KHK inhibitor (PF-06835919) in adults with NAFLD | 6 weeks | - 300mg dose reduced whole liver fat by 26.5% vs. 7.78% for placebo |

Table 2: Selected Rodent Studies on Fructose-Induced NAFLD

| Study (Reference) | Animal Model | Diet | Duration | Key Findings |

| Lanaspa et al., 2013[12][22] | KHK knockout mice | High-fructose diet | - | - KHK knockout protected against fructose-induced fatty liver |

| Shepherd et al., 2020[23][24] | C57BL/6 mice | High trans-fat/fructose/cholesterol diet | 29 weeks | - KHK knockout mice showed reduced serum transaminases and steatosis |

| Rebollo et al., 2019[10] | Wistar rats | High-fat, fructose, or combination diet | 6 weeks | - High-fat + fructose group had microvesicular steatosis in 60% of hepatocytes and inflammation |

Methodologies of Key Experiments

Reproducibility is a cornerstone of scientific advancement. This section provides an overview of the methodologies employed in seminal studies investigating the role of F1P in NAFLD.

5.1. Human Fructose Restriction Studies (e.g., Schwarz et al., 2017):

-

Study Design: Participants are provided with a controlled diet where fructose is isocalorically replaced with other carbohydrates, typically glucose or starch.

-

Dietary Control: All meals are prepared and provided to the participants to ensure strict adherence to the dietary intervention.

-

Measurement of Liver Fat: Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) or Magnetic Resonance Spectroscopy (MRS) are non-invasive methods used to quantify intrahepatic lipid content.

-

De Novo Lipogenesis Measurement: Stable isotope tracers (e.g., ¹³C-acetate) are administered, and the incorporation of the label into plasma triglycerides is measured using gas chromatography-mass spectrometry (GC-MS).

5.2. Rodent Models of Fructose-Induced NAFLD:

-

Animal Strains: C57BL/6J mice and Wistar rats are commonly used strains that are susceptible to developing diet-induced metabolic diseases.

-

Diet Composition: High-fructose diets typically provide fructose in the drinking water (10-30% w/v) or as a significant component of the solid chow (up to 60% of total calories). Often, a high-fat diet is combined with fructose to accelerate and exacerbate the NAFLD phenotype.

-

Histological Analysis: Liver tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation.

-

Biochemical Assays: Liver and plasma triglyceride levels are quantified using colorimetric assay kits.

5.3. Measurement of this compound:

-

Tissue Extraction: Liver tissue is rapidly frozen in liquid nitrogen to halt metabolic activity. Metabolites are then extracted using a cold solvent, typically a methanol/water or perchloric acid solution.

-

Quantification: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the sensitive and specific quantification of F1P and other sugar phosphates.

Therapeutic Strategies Targeting this compound

The central role of F1P in NAFLD pathogenesis makes the fructolytic pathway an attractive target for therapeutic intervention.

6.1. Fructokinase (KHK) Inhibitors:

Inhibiting KHK, the first and rate-limiting enzyme in fructose metabolism, is a promising strategy to prevent the accumulation of F1P and its downstream consequences. Several KHK inhibitors are in clinical development and have shown promising results in reducing liver fat in patients with NAFLD.[1][2][7][20][21]

6.2. Aldolase B Modulators:

While less explored, modulating the activity of aldolase B could also be a potential therapeutic avenue. Enhancing its activity could prevent the buildup of F1P.

6.3. Dietary Interventions:

Reducing the intake of dietary fructose through lifestyle modifications remains a cornerstone of NAFLD management. Clinical studies have demonstrated that even short-term fructose restriction can significantly reduce liver fat and de novo lipogenesis.[6][9][14][15][16][17][18][19][25]

Conclusion

This compound stands at the crossroads of fructose metabolism and the pathogenesis of NAFLD. Its accumulation in the liver, driven by the unregulated activity of fructokinase, initiates a cascade of events including enhanced de novo lipogenesis, inflammation, and oxidative stress. The wealth of preclinical and clinical data underscores the potential of targeting the fructolytic pathway, particularly through the inhibition of KHK, as a viable therapeutic strategy for NAFLD. A deeper understanding of the intricate roles of F1P will continue to fuel the development of novel and effective treatments for this widespread metabolic disease.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]

- 3. Effects of Dietary Fructose Restriction on Liver Fat, De Novo Lipogenesis, and Insulin Kinetics in Children With Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rds.ucmerced.edu [rds.ucmerced.edu]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. benchchem.com [benchchem.com]

- 8. mousepheno.ucsd.edu [mousepheno.ucsd.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. graphviz.org [graphviz.org]

- 11. assaygenie.com [assaygenie.com]

- 12. JCI - Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice [jci.org]

- 13. researchgate.net [researchgate.net]

- 14. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Writing Center | White Papers | Writing In Different... [writingcenter.gmu.edu]

- 17. devtoolsdaily.com [devtoolsdaily.com]

- 18. DOT Language | Graphviz [graphviz.org]

- 19. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ihisto.io [ihisto.io]

- 21. documentation - Technical White paper: How to write one - Stack Overflow [stackoverflow.com]

- 22. youtube.com [youtube.com]

- 23. Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. contently.com [contently.com]

The Evolutionary Significance of Fructose 1-Phosphate Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose 1-phosphate (F1P) has emerged as a critical signaling molecule, providing a fascinating example of evolutionary adaptation. Historically, the metabolic pathway governed by F1P conferred a survival advantage, enabling efficient energy storage in times of food scarcity. However, in the context of modern diets characterized by excessive fructose consumption, this once-beneficial pathway is now implicated in the pathogenesis of a range of metabolic diseases. This technical guide provides an in-depth exploration of the evolutionary origins and molecular mechanisms of F1P signaling, with a focus on its role as a key regulator of hepatic metabolism. We will detail the core signaling pathways, present relevant quantitative data, and outline key experimental protocols for studying this evolutionarily significant metabolic signal.

Introduction: An Evolutionary Perspective on Fructose Metabolism

The ability to efficiently store energy from dietary sources was a powerful selective pressure throughout much of human evolution. Fructose, naturally found in fruits and honey, was a valuable but seasonal and limited resource. The metabolic pathway that evolved to process fructose reflects its role as a signal of nutrient abundance, triggering a shift towards energy storage in the form of glycogen and lipids.[1][2][3][4] This "survival pathway" was likely advantageous in preventing starvation during periods of food shortage.[3][4][5]

A pivotal event in human evolution that amplified the effects of fructose was a mutation in the uricase gene, which occurred during the Middle Miocene.[3][4] This mutation led to higher serum uric acid levels, which has been shown to enhance fructose-induced fat accumulation.[3][5] In an ancestral environment, this genetic trait would have been beneficial for survival.

However, the modern food environment, with its ubiquitous and excessive supply of refined sugars, particularly high-fructose corn syrup, has created an "evolutionary mismatch".[1][2][5] The very same metabolic pathways that were once advantageous for survival are now contributing to the epidemics of non-alcoholic fatty liver disease (NAFLD), obesity, insulin resistance, and cardiovascular disease.[1][2][5][6] Understanding the evolutionary roots of this compound signaling is therefore crucial for developing effective therapeutic strategies for these modern metabolic scourges.

The Core this compound Signaling Pathway

The liver is the primary site of fructose metabolism. Upon entering hepatocytes via the GLUT2 and GLUT5 transporters, fructose is rapidly phosphorylated by fructokinase (Ketohexokinase, KHK) to this compound (F1P).[7][8][9] This initial step is unregulated and proceeds at a high rate, leading to a rapid accumulation of F1P and a concurrent depletion of intracellular ATP and phosphate.[3][6] This depletion of cellular energy is a key aspect of the signaling cascade.

F1P is then cleaved by aldolase B into two triose-phosphate intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[8][10] These can then enter the glycolytic or gluconeogenic pathways.

A crucial signaling function of F1P is its allosteric regulation of glucokinase (GCK).[7][11][12][13] In the absence of F1P, GCK is sequestered in the nucleus by the glucokinase regulatory protein (GKRP). F1P promotes the dissociation of the GCK-GKRP complex, allowing GCK to translocate to the cytoplasm and phosphorylate glucose.[7][9][13] This mechanism effectively allows the liver to "sense" the presence of fructose-containing sugars and enhance glucose uptake and metabolism.[7]

Quantitative Data in this compound Signaling

The following tables summarize key quantitative data related to the enzymes and metabolites involved in F1P signaling.

Table 1: Kinetic Properties of Key Enzymes in Fructose Metabolism

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/g tissue) | Organism/Tissue | Reference |

| Fructokinase (KHK-C) | Fructose | ~0.5 | High | Human Liver | [3] |

| Glucokinase (GCK) | Glucose | ~10 | - | Human Liver | [7] |

| Hexokinase IV | Fructose | High | Low | Human Liver | [9] |

| Aldolase B | This compound | ~0.01-0.03 | - | Human Liver | [10] |

| Aldolase B | Fructose 1,6-Bisphosphate | ~0.003-0.005 | - | Human Liver | [10] |

Table 2: Effects of Fructose on Hepatic Metabolite Concentrations

| Condition | This compound | ATP | Inorganic Phosphate | Reference |

| Control (Glucose) | Undetectable | Normal | Normal | [12] |

| Fructose (acute exposure) | Rapidly increases | Decreases by 20-60% | Decreases | [3] |

Experimental Protocols for Studying this compound Signaling

Detailed methodologies are essential for the accurate investigation of F1P signaling. Below are outlines of key experimental protocols.

Measurement of Fructokinase (KHK) Activity

Principle: KHK activity is determined by measuring the rate of fructose-dependent ATP hydrolysis. This can be coupled to an NADH-linked enzyme system.

Protocol Outline:

-

Tissue Homogenization: Liver tissue is homogenized in a buffered solution containing protease inhibitors.

-

Assay Mixture: The reaction mixture contains buffer, ATP, MgCl2, fructose, and coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase) and NADH.

-

Initiation and Measurement: The reaction is initiated by adding the tissue homogenate. The rate of NADH oxidation is monitored spectrophotometrically at 340 nm.

-

Calculation: KHK activity is calculated from the rate of decrease in absorbance, using the molar extinction coefficient of NADH.

Quantification of this compound by HPLC-MS/MS

Principle: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) provides a highly sensitive and specific method for quantifying F1P in biological samples.

Protocol Outline:

-

Sample Preparation: Liver tissue is rapidly freeze-clamped and subjected to metabolite extraction using a cold solvent (e.g., methanol/acetonitrile/water mixture).

-

Chromatographic Separation: The extracted metabolites are separated on a suitable HPLC column (e.g., an anion-exchange column).

-

Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. F1P is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

-

Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard of F1P.

Glucokinase (GCK) Translocation Assay

Principle: The fructose-induced translocation of GCK from the nucleus to the cytoplasm can be visualized and quantified using immunofluorescence microscopy in cultured hepatocytes.

Protocol Outline:

-

Cell Culture: Primary hepatocytes or a suitable cell line (e.g., HepG2) are cultured on glass coverslips.

-

Treatment: Cells are treated with glucose in the presence or absence of fructose for a specified time.

-

Immunofluorescence Staining:

-

Cells are fixed and permeabilized.

-

Incubate with a primary antibody specific for GCK.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

-

Microscopy and Image Analysis: Images are acquired using a fluorescence microscope. The subcellular localization of GCK is quantified by measuring the fluorescence intensity in the nuclear and cytoplasmic compartments.

The Evolutionary Mismatch and Modern Disease

The signaling pathways described above, which were finely tuned for a diet in which fructose was a rare commodity, are ill-equipped to handle the chronic and excessive fructose consumption that is common today.

The constant activation of F1P signaling leads to:

-

De Novo Lipogenesis: The continuous supply of three-carbon units from fructose metabolism, coupled with the activation of glucose metabolism, drives the synthesis of fatty acids and triglycerides, leading to NAFLD.[6][7]

-

Insulin Resistance: The accumulation of lipid intermediates in the liver can impair insulin signaling, contributing to hepatic insulin resistance.[6][14]

-

Hyperuricemia: The rapid depletion of ATP during fructose phosphorylation stimulates the activity of AMP deaminase, leading to the degradation of AMP to uric acid.[3][5]

Conclusion and Future Directions

The study of this compound signaling offers a compelling case study in evolutionary medicine. A metabolic pathway that once conferred a distinct survival advantage has become a liability in the face of modern dietary habits. For drug development professionals, the enzymes in this pathway, particularly KHK and aldolase B, represent promising therapeutic targets for the treatment of metabolic diseases. Further research into the downstream effects of F1P signaling and its interaction with other metabolic and inflammatory pathways will be crucial for a comprehensive understanding of its role in health and disease. Comparative studies across different species will also continue to provide valuable insights into the evolution and function of this important signaling molecule.

References

- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 2. This compound, an evolutionary signaling molecule of abundancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fructose metabolism as a common evolutionary pathway of survival associated with climate change, food shortage and droughts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fructose metabolism as a common evolutionary pathway of survival associated with climate change, food shortage and droughts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mindandmatter.substack.com [mindandmatter.substack.com]

- 6. blog.bioticsresearch.com [blog.bioticsresearch.com]

- 7. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Aldolase B - Wikipedia [en.wikipedia.org]

- 11. Regulation of glucokinase by a fructose-1-phosphate-sensitive protein in pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound and the regulation of glucokinase activity in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The regulatory protein of liver glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fructose and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Fructose 1-Phosphate in Hepatic ATP Depletion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose, a monosaccharide increasingly prevalent in modern diets, is primarily metabolized in the liver. Unlike glucose, hepatic fructose metabolism is rapid and unregulated, leading to a swift and substantial depletion of intracellular adenosine triphosphate (ATP). This phenomenon is central to the pathophysiology of various metabolic disorders. The accumulation of the intermediate metabolite, fructose 1-phosphate (F1P), is the lynchpin in this process, initiating a cascade of events that compromise cellular energy homeostasis. This technical guide provides an in-depth examination of the molecular mechanisms by which F1P mediates ATP depletion in hepatocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Core Mechanism: Rapid Phosphorylation and Phosphate Trapping